8-Amino-7-oxopelargonic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KAPA (hydrochloride) involves the transformation of pimeloyl-CoA into 8-amino-7-oxononanoic acid in the presence of L-alanine by the enzyme AOP synthase . The catalytic mechanism of AOP synthase has been studied to elucidate inhibitors as potential therapeutic agents .
Industrial Production Methods
Industrial production of KAPA (hydrochloride) typically involves microbial fermentation processes where specific strains of bacteria are used to produce the compound. The fermentation conditions, including pH, temperature, and nutrient supply, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions
KAPA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-acids.
Reduction: It can be reduced to form amino-alcohols.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of 8-amino-7-oxononanoic acid, which can be used in further chemical synthesis and biological applications .
Scientific Research Applications
KAPA (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of biotin and other related compounds.
Biology: It plays a role in the biosynthesis of biotin, which is essential for various metabolic processes.
Medicine: It is studied for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the production of biotin and other vitamins
Mechanism of Action
KAPA (hydrochloride) exerts its effects by acting as a substrate for the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT). This enzyme catalyzes the conversion of KAPA to 7,8-diaminopelargonic acid, which is a key intermediate in the biosynthesis of biotin. The molecular targets and pathways involved include the biotin biosynthetic pathway and various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
7-keto-8-aminopelargonic acid: Another intermediate in the biotin biosynthetic pathway.
8-amino-7-oxononanoic acid: A closely related compound with similar chemical properties
Uniqueness
KAPA (hydrochloride) is unique due to its specific role in the biosynthesis of biotin and its ability to act as a substrate for DAPA AT. This makes it a valuable compound for studying the biotin biosynthetic pathway and developing potential therapeutic agents .
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
8-amino-7-oxononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H |
InChI Key |
ZGPOLJARQCHVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCCCCC(=O)O)N.Cl |
Origin of Product |
United States |
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